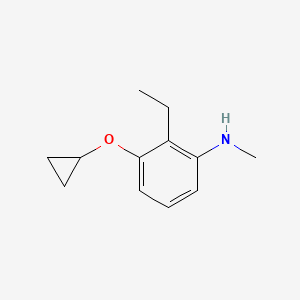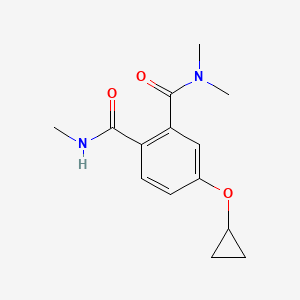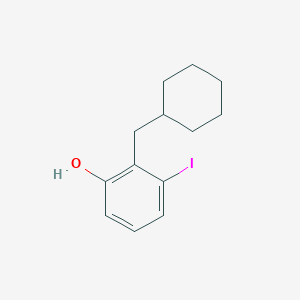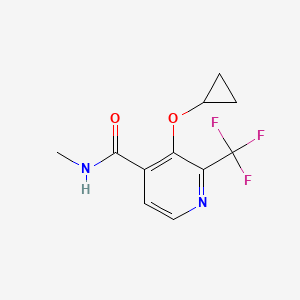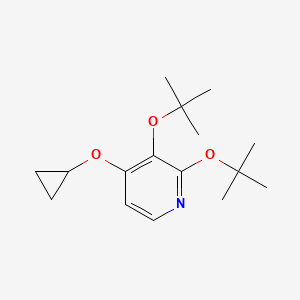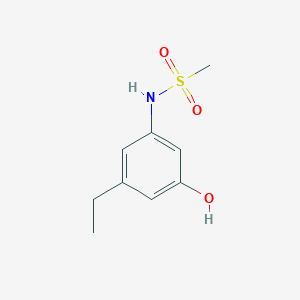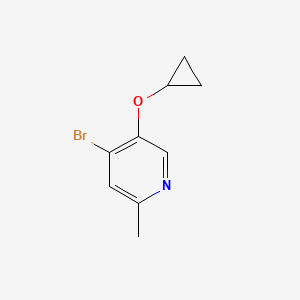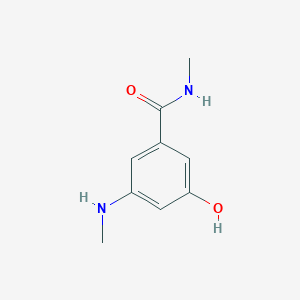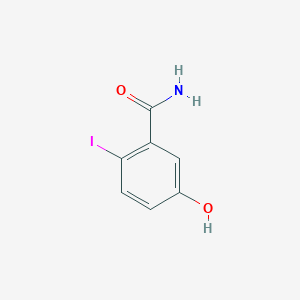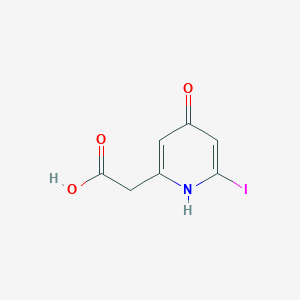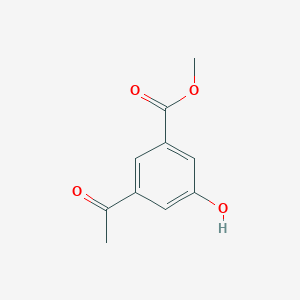
Methyl 3-acetyl-5-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetyl-5-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoic acid derivatives. It is characterized by the presence of an acetyl group at the third position and a hydroxyl group at the fifth position on the benzoate ring. This compound is of significant interest due to its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-hydroxybenzoate typically involves the esterification of 3-acetyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: Methyl 3-acetyl-5-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-acetyl-5-ketobenzoate or 3-acetyl-5-carboxybenzoate.
Reduction: Formation of 3-(1-hydroxyethyl)-5-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-acetyl-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 3-acetyl-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Methyl 3-acetyl-5-hydroxybenzoate can be compared with other hydroxybenzoic acid derivatives such as:
Salicylic Acid (2-hydroxybenzoic acid): Known for its anti-inflammatory and analgesic properties.
Protocatechuic Acid (3,4-dihydroxybenzoic acid): Exhibits antioxidant and antimicrobial activities.
Gentisic Acid (2,5-dihydroxybenzoic acid): Used in the treatment of various inflammatory conditions.
Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group on the benzoate ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acid derivatives.
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
methyl 3-acetyl-5-hydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-8(10(13)14-2)5-9(12)4-7/h3-5,12H,1-2H3 |
InChIキー |
NIEZGIWUVGOTEY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


